9H-fluorene-3-carboxamide
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Overview
Description
9H-Fluorene-3-carboxamide is an organic compound belonging to the fluorene family, characterized by a polycyclic aromatic hydrocarbon structure. This compound is notable for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. The unique structure of this compound, featuring a carboxamide group attached to the fluorene core, imparts distinct chemical and physical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-3-carboxamide typically involves the reaction of fluorene derivatives with appropriate reagents to introduce the carboxamide functional group. One common method is the reaction of 9H-fluorene-3-carboxylic acid with ammonia or amines under dehydrating conditions to form the carboxamide. This reaction can be catalyzed by agents such as carbodiimides or using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Halogenated fluorenes.
Scientific Research Applications
9H-Fluorene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H-fluorene-3-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
9H-Fluorene-9-carboxamide: Another fluorene derivative with a carboxamide group at a different position.
9H-Carbazole: A structurally related compound with a nitrogen atom in the aromatic ring system.
Dibenzothiophene: A sulfur-containing analog with similar aromatic properties.
Uniqueness: 9H-Fluorene-3-carboxamide is unique due to the position of the carboxamide group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical behaviors and applications compared to its analogs.
Properties
IUPAC Name |
9H-fluorene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQDETDNQXJSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)N)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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